1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Rearrangements and Synthesis
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been studied in the context of molecular rearrangements and synthesis. Research has focused on the interconversion of structural isomers in certain conditions, such as when heated in specific solvents. This interconversion is influenced by the electronic properties of the substituents, demonstrating its utility in synthetic chemistry for creating specific molecular structures (L'abbé et al., 1990).
Chromatographic Separation and Enantiomers
Studies have been conducted on the chromatographic separation of enantiomers of sterically hindered N-aryl pyrroles, including derivatives similar to this compound. This research provides insights into the separation techniques and the stability of these compounds, which is crucial for applications where specific enantiomers are desired (Vorkapić-Furač et al., 1989).
Labeling and Synthesis for Research
The compound has also been used in the labeling and synthesis of complex molecules for research purposes. For instance, it has been involved in the synthesis of guanidinium acetate labeled with carbon isotopes, useful in various scientific studies, particularly in the area of molecular biology and chemistry (Almeida et al., 2005).
Synthesis and Characterization
Further research includes the synthesis and characterization of various pyrrole derivatives. These studies often focus on understanding the molecular structure, spectral data, and potential applications of these compounds in different fields, ranging from materials science to pharmaceutical research (Louroubi et al., 2019).
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or promoting certain biochemical reactions, or altering the physical properties of cellular membranes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in neurotransmission, oxidative phosphorylation, and cellular metabolism .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been shown to have various effects, such as inducing or inhibiting certain cellular responses, altering the function of specific proteins, or affecting the expression of certain genes .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJFCXYVKQJKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358254 | |
Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428467-92-9 | |
Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.